Benzene, 1,1'-oxybis[4-methoxy-

Description

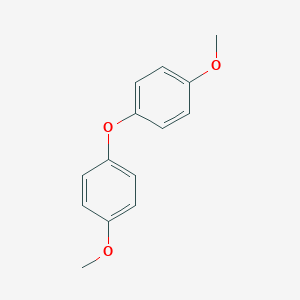

Benzene, 1,1'-oxybis[4-methoxy-] (IUPAC name: bis(4-methoxyphenyl) ether) is a diphenyl ether derivative featuring two para-methoxy-substituted benzene rings connected by an oxygen bridge. Its molecular formula is C₁₄H₁₄O₃, with a molecular weight of 230.25 g/mol (calculated). The methoxy (-OCH₃) groups are electron-donating, enhancing the compound’s solubility in polar solvents and influencing its reactivity in electrophilic aromatic substitution reactions.

Properties

CAS No. |

1655-74-9 |

|---|---|

Molecular Formula |

C14H14O3 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

1-methoxy-4-(4-methoxyphenoxy)benzene |

InChI |

InChI=1S/C14H14O3/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 |

InChI Key |

CBDLNOVOFXJEOB-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)OC |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)OC |

Other CAS No. |

1655-74-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare bis(4-methoxyphenyl) ether with structurally analogous diphenyl ether derivatives, emphasizing substituent effects on molecular properties and applications.

Structural and Functional Analysis:

Methoxy vs. Methyl Substituents: The methoxy group in the target compound increases polarity compared to the methyl analog (C₁₄H₁₄O), which lacks oxygen. This difference enhances solubility in polar solvents like ethanol or acetone . Methyl groups are purely hydrophobic, making Benzene, 1,1'-oxybis[4-methyl-] more suited for non-polar applications, such as lubricant additives .

Electron-Withdrawing vs. Electron-Donating Groups :

- Nitro groups in Oxybis[4-nitrobenzene] (C₁₂H₈N₂O₅) are strongly electron-withdrawing, stabilizing the aromatic ring against electrophilic attack. This property makes nitro derivatives useful in explosives and dyes but less reactive in nucleophilic substitutions compared to methoxy analogs .

- Methoxy groups, conversely, activate the ring toward electrophilic substitution, facilitating reactions like nitration or sulfonation .

Steric and Environmental Impact :

- The tert-butyl groups in Bis(4-tert-butylphenyl) ether (C₂₀H₂₆O) introduce steric hindrance, reducing reactivity but improving thermal stability. Such compounds are employed in high-temperature resins .

- Brominated analogs like 1,1'-Oxybis[2,4-dibromobenzene] (C₁₂H₆Br₄O) exhibit flame-retardant properties but face restrictions due to persistence in ecosystems and bioaccumulation risks .

Molecular Weight Trends :

- Bulky substituents (e.g., tert-butyl, bromine) significantly increase molecular weight. For instance, the brominated derivative (485.80 g/mol) is over twice as heavy as the methoxy compound, impacting volatility and solubility .

Gaps in Data

- Experimental data on the target compound’s melting point, boiling point, and spectral profiles (e.g., IR, NMR) are absent in the provided evidence. Further studies are needed to characterize these properties .

Preparation Methods

Catalyst Efficiency in Ullmann Reactions

Copper catalysts exhibit superior performance in aryl ether synthesis compared to palladium or nickel systems. The CuI/ligand complex facilitates electron transfer, reducing activation energy for C-O bond formation. However, ligand costs (e.g., trans-N,N'-dimethylcyclohexanediamine) and copper residue removal post-reaction remain industrial challenges.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like DMF enhance nucleophilicity in SN2 and NAS routes but complicate downstream purification. Ethanol-water mixtures offer greener profiles but may limit substrate solubility. Recent trends favor switchable solvents (e.g., ionic liquids) to balance reactivity and environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.